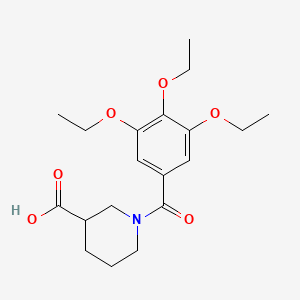

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid

Description

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid (CAS 926262-25-1) is a synthetic piperidine derivative featuring a triethoxybenzoyl group at position 1 of the piperidine ring and a carboxylic acid moiety at position 3. The compound’s molecular formula is C₂₁H₂₉NO₇ (based on its ethyl ester analog, CAS 349441-53-8, which has a molecular weight of 393.47 g/mol) .

Properties

IUPAC Name |

1-(3,4,5-triethoxybenzoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-4-24-15-10-14(11-16(25-5-2)17(15)26-6-3)18(21)20-9-7-8-13(12-20)19(22)23/h10-11,13H,4-9,12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMGPYNSVIBDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoyl Intermediate: The starting material, 3,4,5-triethoxybenzoic acid, is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Nucleophilic Substitution: The acid chloride is then reacted with piperidine in the presence of a base like triethylamine to form the benzoyl-piperidine intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

Substitution: The ethoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group and the piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The ethoxy groups may also contribute to its overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the piperidine-3-carboxylic acid family, which includes derivatives with diverse substituents. Key structural analogs and their distinguishing features are summarized below:

*Molecular formula inferred from ethyl ester analog (CAS 349441-53-8) . †CAS approximated from ECHEMI data .

Key Observations:

- Steric Effects : Bulky substituents (e.g., triethoxybenzoyl) may hinder binding to flat enzymatic pockets, unlike smaller groups like chloropyrimidinyl .

- Isomerism : Positional isomerism (e.g., piperidine-3-carboxylic acid vs. 4-carboxylic acid derivatives) significantly impacts physicochemical properties. For example, 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid has a lower melting point (151–152°C) than its 3-carboxylic acid isomer (185–186.5°C) .

Physicochemical Properties

- Melting Points : Methylpyrazinyl derivatives exhibit higher melting points (~185°C) compared to benzothiazolyl sulfone derivatives (data unavailable), suggesting stronger crystalline packing .

- Solubility : The triethoxybenzoyl group likely reduces aqueous solubility compared to unsubstituted piperidine-3-carboxylic acid, which is highly polar .

Biological Activity

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid (CAS Number: 57194-70-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a triethoxybenzoyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity.

Antiviral Properties

Recent studies have indicated that compounds within the piperidine family exhibit antiviral properties. For instance, a study on similar piperidine derivatives found that certain analogues demonstrated micromolar activity against human coronaviruses, particularly inhibiting the main protease (Mpro) of SARS-CoV-2 . While specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy in this area.

Enzyme Inhibition

The compound's ability to inhibit enzymes has been a focal point of research. The piperidine scaffold is known for its interaction with various biological targets. For example, studies on related piperidine derivatives have shown inhibitory effects on viral proteases and other enzymes critical for viral replication . This mechanism may be relevant for this compound as well.

Synthesis and Evaluation

A comprehensive study synthesized various piperidine derivatives to evaluate their biological activity. The synthesis involved the Ugi reaction to create diverse analogues with modifications at multiple positions on the piperidine ring. The resulting compounds were tested for their antiviral activity against several viruses, including influenza and coronaviruses .

| Compound | Activity | Target |

|---|---|---|

| This compound | TBD | TBD |

| Analog 1 | Moderate | Mpro (SARS-CoV-2) |

| Analog 2 | High | H1N1 Hemagglutinin |

Note : TBD indicates that specific data for this compound is not yet available.

The proposed mechanisms of action for piperidine derivatives include:

- Enzyme Inhibition : Compounds may bind to active sites of viral proteases or polymerases.

- Cellular Uptake : The lipophilic nature of the triethoxybenzoyl group may facilitate cellular entry.

- Modulation of Host Cell Response : Some derivatives have been shown to modulate immune responses or interfere with viral replication cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.